1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea
Description
1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea is a urea derivative featuring a 2-ethoxyphenyl group at the N1 position and a piperidin-4-ylmethyl moiety substituted with a 2-fluorobenzoyl group at N2. The piperidine ring, connected via a methylene bridge, introduces conformational flexibility, which may influence binding kinetics to target proteins such as soluble epoxide hydrolase (sEH) .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-2-29-20-10-6-5-9-19(20)25-22(28)24-15-16-11-13-26(14-12-16)21(27)17-7-3-4-8-18(17)23/h3-10,16H,2,11-15H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXPDAUJUAKNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features
The table below compares the target compound with structurally related urea derivatives:
Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The target’s 2-ethoxyphenyl group (electron-donating) contrasts with analogs like t-TUCB and CPTU, which have 4-trifluoromethoxyphenyl groups (electron-withdrawing). This difference may alter binding affinity to hydrophobic enzyme pockets .
- The 2-fluorobenzoyl group on the target’s piperidine introduces moderate lipophilicity, whereas ACPU’s coumarin-acetyl substituent adds fluorescence but may reduce cell permeability due to bulkiness .
- Piperidine Modifications: The methylene bridge in the target compound (piperidin-4-ylmethyl) provides greater flexibility compared to rigid cores like t-TUCB’s cyclohexyloxy benzoic acid. This flexibility could improve target engagement in dynamic binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
